molecular formula C20H15ClN6 B12214614 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12214614
M. Wt: 374.8 g/mol
InChI Key: DMLHTGAXAUWLFS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolopyrimidine class, characterized by a fused heterocyclic core with substituents at the 7- and 2-positions. The 7-position is substituted with a 5-chloro-2-methylphenyl group, while the 2-position bears a 4-methylphenyl group. These substituents confer distinct physicochemical properties, including moderate lipophilicity (clogP ~3.5) and molecular weight (~425 g/mol).

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-20-16-10-23-27(19(16)22-11-26(20)25-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3

InChI Key

DMLHTGAXAUWLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=C(C=CC(=C5)Cl)C

Origin of Product

United States

Biological Activity

7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with various aromatic substitutions. The molecular formula is C20H15ClN6C_{20}H_{15}ClN_6 with a molecular weight of 374.8 g/mol. The presence of chlorine and methyl groups in its structure contributes to its distinct chemical properties and biological activities.

PropertyValue
Molecular Formula C20H15ClN6
Molecular Weight 374.8 g/mol
IUPAC Name 10-(5-chloro-2-methylphenyl)-4-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Purity Typically ≥95%

Anticancer Properties

Research indicates that 7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant anticancer activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation and is often overexpressed in various cancers. Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis in cancer cells .

A study demonstrated that derivatives of this compound showed promising results in various cancer cell lines. For instance:

  • Cell Lines Tested : DLD-1 and HT-29 (colon cancer)
  • IC50 Values :
    • For MM137: 0.39 µM (DLD-1), 0.15 µM (HT-29)
    • For MM124: 0.74 µM (DLD-1), 0.19 µM (HT-29)

These values indicate potent antiproliferative effects compared to reference compounds .

The mechanism by which this compound induces apoptosis involves multiple pathways:

  • Intrinsic Pathway : Loss of mitochondrial membrane potential.
  • Extrinsic Pathway : Activation of caspase-8 leading to apoptosis.

Additionally, the compound has been shown to decrease levels of p53 protein in treated cells, suggesting that its apoptotic effects may not be strictly p53-dependent .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial activities against various pathogens. This broad-spectrum activity highlights its potential for development into therapeutic agents beyond oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyrazolo-triazole class:

Compound NameBiological ActivityReference
MM137 Induces apoptosis in colon cancer cells via caspase activation
MM124 Potent inhibitor of CDK; reduces cell proliferation
7-(3-chlorophenyl) Exhibits different reactivity patterns affecting biological activity

These findings underscore the importance of structural modifications in influencing biological outcomes.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound SCH-442416 7-(4-Bromophenyl) Derivative
Molecular Weight 424.9 g/mol 449.5 g/mol 488.3 g/mol
clogP 3.5 2.8 4.1
Water Solubility (µg/mL) ~15 (predicted) 32 (experimental) <10 (predicted)
Metabolic Stability Moderate (CYP3A4 substrate) High Low

Notes:

  • The target compound’s chloro and methyl groups balance lipophilicity and solubility, favoring oral bioavailability compared to more polar (e.g., hydroxyl-containing) or bulky analogs .
  • SCH-442416’s methoxy group improves metabolic stability, whereas the target compound may require structural optimization to reduce CYP-mediated clearance .

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